Comparative Organoleptic Profile and Flavor Application Strength of Diisoamyl Disulfide
Diisoamyl disulfide provides a unique organoleptic profile distinct from other dialkyl disulfides. While compounds like diallyl disulfide are described as having a strong 'garlic, onion' aroma, diisoamyl disulfide is characterized by a 'sweet onion' and 'very characteristic of radishes' note, which is particularly effective for fresh, pungent notes in cruciferous vegetable and spice flavors [1]. This differentiation is qualitative but supported by documented expert sensory evaluation.
| Evidence Dimension | Organoleptic Description (Qualitative Aroma Profile) |
|---|---|
| Target Compound Data | Sweet onion; characteristic of radishes; adds fresh, pungent notes to cruciferous vegetables (wasabi, watercress, cauliflower) and spices (ginger, clove, cinnamon) |
| Comparator Or Baseline | Diallyl disulfide: Garlic, onion |
| Quantified Difference | Qualitative: Diisoamyl disulfide provides a 'sweet onion' and 'radish' profile, while diallyl disulfide provides a 'garlic, onion' profile. No quantitative odor threshold data is available for diisoamyl disulfide from a reputable primary source for direct threshold comparison. |
| Conditions | Expert sensory evaluation panel [1] |
Why This Matters
This specific 'sweet onion/radish' profile is irreplaceable for product developers formulating specific flavor notes, as generic 'onion' or 'garlic' disulfides will not achieve the same sensory target.
- [1] Michalski, J. (2012). Organoleptic Characteristics of Flavor Materials: February 2012. Perfumer & Flavorist. Retrieved from https://www.perfumerflavorist.com/flavor/ingredients/article/21859551/organoleptic-characteristics-of-flavor-materials-february-2012 View Source
